![molecular formula C17H28N2O B290658 N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide](/img/structure/B290658.png)
N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide, commonly known as Lidocaine, is a local anesthetic that has been widely used in the medical field for over 70 years. Lidocaine is a member of the amide class of local anesthetics and is used to block pain signals from the nerves to the brain.
作用機序
Lidocaine works by blocking the voltage-gated sodium channels in the nerve cells. This prevents the nerves from sending pain signals to the brain, resulting in a loss of sensation in the affected area. Lidocaine also has anti-inflammatory properties, which can help to reduce swelling and pain.
Biochemical and Physiological Effects
Lidocaine has been shown to have a wide range of biochemical and physiological effects. It can reduce pain and inflammation, block cardiac arrhythmias, and reduce the severity of seizures. Lidocaine has also been shown to have anti-tumor effects, making it a potential treatment option for cancer.
実験室実験の利点と制限
One of the main advantages of using Lidocaine in lab experiments is its ability to block pain signals, which can make it easier to perform certain procedures or tests on animals. However, Lidocaine can also have side effects, such as respiratory depression and cardiovascular effects, which can make it difficult to use in certain experiments. Additionally, Lidocaine can be toxic in high doses, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for research related to Lidocaine. One area of interest is the development of new formulations of Lidocaine that can be used to treat different types of pain. Another area of interest is the development of new drugs that target the same voltage-gated sodium channels as Lidocaine, but with fewer side effects. Finally, there is ongoing research related to the anti-tumor effects of Lidocaine, which could lead to the development of new cancer treatments.
Conclusion
In summary, Lidocaine is a local anesthetic that has been widely used in the medical field for over 70 years. It works by blocking pain signals from the nerves to the brain and has a wide range of biochemical and physiological effects. While Lidocaine has several advantages for use in lab experiments, it also has limitations and potential side effects. There are several potential future directions for research related to Lidocaine, including the development of new formulations and the exploration of its anti-tumor effects.
合成法
Lidocaine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. The resulting product is then reacted with diethylamine to form N,N-diethyl-2,6-dimethylphenylacetamide. Finally, the compound is reacted with ethyl bromide to form Lidocaine.
科学的研究の応用
Lidocaine has been widely used in scientific research for its ability to block pain signals from the nerves to the brain. It has been used in studies related to pain management, cardiac arrhythmias, and epilepsy. Lidocaine has also been used in research related to the treatment of cancer, as it has been shown to have anti-tumor effects.
特性
分子式 |
C17H28N2O |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
N-[4-(diethylamino)-2-methylphenyl]-2-ethylbutanamide |
InChI |
InChI=1S/C17H28N2O/c1-6-14(7-2)17(20)18-16-11-10-15(12-13(16)5)19(8-3)9-4/h10-12,14H,6-9H2,1-5H3,(H,18,20) |
InChIキー |
LYMCEMHEHKWMRS-UHFFFAOYSA-N |
SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
正規SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)N(CC)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



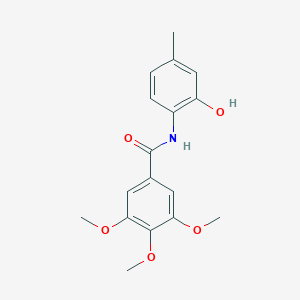
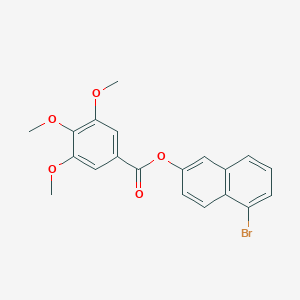

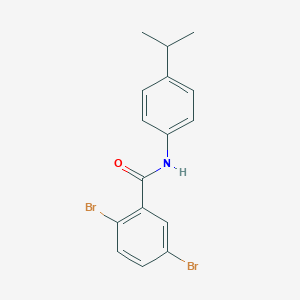


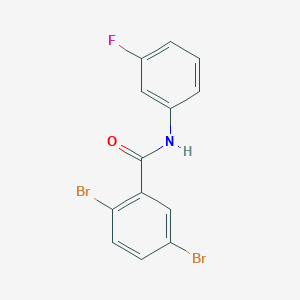
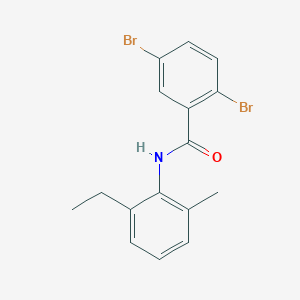
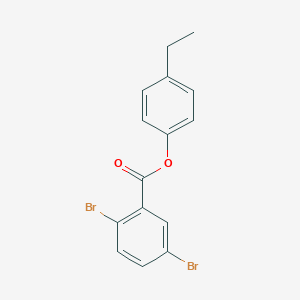

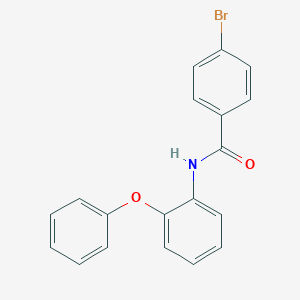
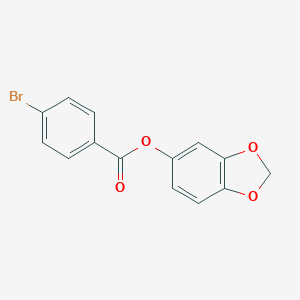
![4-[(4-Tert-butylbenzoyl)amino]-3-methylphenyl 4-tert-butylbenzoate](/img/structure/B290594.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-tert-butylbenzoate](/img/structure/B290598.png)